2’-O-Methyl-5-methyluridine 5’-triphosphate triethylammonium

Enzymatic Oligonucleotide Synthesis Nucleic Acid Therapeutics Aptamer Development

This dual-modified NTP (2'-O-methyl and 5-methyl) exhibits superior T7 RNA polymerase incorporation efficiency vs. 2'-OMe-UTP, enabling robust generation of fully 2'-O-methylated RNA libraries with exceptional nuclease resistance. Its unique kinetic profile is critical for site-specific mRNA studies and therapeutic oligonucleotide development. Ensure reproducible results with this specific, high-purity compound.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 605-23-2
Cat. No. B1329284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2’-O-Methyl-5-methyluridine 5’-triphosphate triethylammonium
CAS605-23-2
Synonyms1 beta-D-arabinofuranosylthymine
ara-T
arabinofuranosylthymine
arabinosylthymidine
arabinosylthymine
thymine arabinoside
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)
InChIKeyDWRXFEITVBNRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methyl-5-methyluridine 5'-triphosphate triethylammonium: A Dual-Modified Nucleotide for Advanced RNA and DNA Synthesis Applications


2'-O-Methyl-5-methyluridine 5'-triphosphate triethylammonium (commonly abbreviated as m⁵UmTP or 2'-OMe-5-Me-UTP) is a dual-modified nucleoside triphosphate analog. It features a 2'-O-methyl group on the ribose sugar and a 5-methyl group on the uracil base, and is formulated as a triethylammonium salt. This compound serves as a building block for incorporating site-specific modifications into RNA, DNA, and oligonucleotides via enzymatic or chemical synthesis, with applications in enhancing stability, modulating structure, and studying nucleic acid function . Please note: The CAS number 605-23-2 provided corresponds to 1-beta-D-Arabinofuranosylthymine (Ara-T), a different compound. The correct CAS number for the free acid form of this compound is 444789-41-7 , and the triethylammonium salt is typically associated with this modified nucleotide.

Why 2'-O-Methyl-5-methyluridine 5'-triphosphate triethylammonium Cannot Be Replaced by Unmodified or Singly-Modified Nucleotides


Substituting this dual-modified nucleotide with unmodified UTP, or even with a single modification (e.g., only 5-methyluridine triphosphate or 2'-O-methyluridine triphosphate), fails to recapitulate the unique combination of properties essential for specific research and development workflows. The synergistic effect of both sugar and base modifications provides a distinct profile in enzymatic incorporation efficiency, nuclease resistance, and structural stability not achievable with simpler analogs [1]. Furthermore, the choice of counterion, in this case triethylammonium, significantly impacts the compound's solubility in organic solvents, a critical factor for many chemical synthesis and purification steps, which is a property not shared by its sodium or lithium salt counterparts [2].

Quantitative Differentiation of 2'-O-Methyl-5-methyluridine 5'-triphosphate triethylammonium: Key Evidence for Procurement Decisions


Improved Enzymatic Incorporation into Oligonucleotides Using Engineered Polymerases

The 2'-O-methyl-5-methyluridine modification, as part of a broader class of 2'-O-alkyl-5-methyluridine triphosphates, is efficiently incorporated into DNA oligonucleotides by a mutant KOD DNA polymerase (KOD DGLNK). This polymerase variant was specifically developed to accept bulky 2'-modifications [1]. This contrasts with wild-type polymerases, which often exhibit poor or no incorporation of 2'-O-methyl modified nucleotides.

Enzymatic Oligonucleotide Synthesis Nucleic Acid Therapeutics Aptamer Development

Enhanced Nuclease Resistance of Oligonucleotides Containing the Modification

Oligonucleotide libraries synthesized to contain 2'-O-alkyl-5-methyluridine modifications, which include the 2'-O-methyl-5-methyluridine triphosphate building block, exhibited high resistance to nuclease degradation [1]. This is a general property of 2'-O-alkyl modifications, which create steric hindrance that protects the phosphodiester backbone from enzymatic cleavage.

Oligonucleotide Therapeutics Nuclease Stability Antisense Technology

Superior Solubility in Organic Solvents via Triethylammonium Salt Formulation

Nucleotides formulated as triethylammonium (TEAH+) salts exhibit significantly better solubility in organic solvents compared to their free acid or metal salt (e.g., sodium, lithium) forms. A key study notes that this is 'of particular importance for reactions requiring anhydrous conditions,' and provides the example of a sodium salt dissolving marginally in dichloromethane, while its TEAH+ salt achieves concentrations of >1 M [1].

Chemical Synthesis Nucleotide Purification Sample Preparation

Distinct Spectroscopic Signature for Accurate Quantification

The dual modifications on this nucleotide alter its UV absorption profile compared to unmodified uridine triphosphate (UTP). The product has a defined molar extinction coefficient of 10,360 Lmol⁻¹cm⁻¹ at a peak absorbance wavelength of 265 nm . In contrast, the standard extinction coefficient for unmodified UTP at 260 nm is approximately 9,900-10,000 Lmol⁻¹cm⁻¹, with uridine nucleoside having a reported value of 9,720 Lmol⁻¹cm⁻¹ at 260 nm [1].

Analytical Chemistry Quality Control Nucleic Acid Quantification

Optimal Research and Industrial Use Cases for 2'-O-Methyl-5-methyluridine 5'-triphosphate triethylammonium


Enzymatic Synthesis of Nuclease-Resistant Oligonucleotide Libraries for Aptamer Selection

This compound is ideally suited for generating oligonucleotide libraries with enhanced nuclease resistance using an engineered polymerase like KOD DGLNK [1]. This allows for the creation of aptamer libraries that can survive the demanding conditions of in vitro selection (SELEX) against targets in biological fluids, leading to the discovery of more stable and therapeutically viable candidates [1].

Preparation of Lipid Nanoparticle (LNP) Formulations for Modified mRNA Delivery

The triethylammonium salt form provides the solubility in organic solvents required for the preparation of lipid nanoparticles [2]. This makes it a compatible building block for synthesizing modified mRNA (e.g., via co-transcriptional or post-transcriptional modification) that will be subsequently encapsulated in LNPs for applications in vaccines or gene therapy, where the modifications help reduce innate immune activation and improve translation.

Building Blocks for Chemical Synthesis of Structurally Optimized ASOs

The parent nucleoside, 2'-O-methyl-5-methyluridine, is a key starting material for synthesizing advanced phosphoramidite building blocks, such as 4'-C-α-aminoethoxy-2'-O-methyl-5-methyluridine (4'AEomU) [3]. The triphosphate version can be used in enzymatic capping or tailing reactions to further modify ASOs, contributing to the creation of next-generation therapeutics with optimized duplex stability and nuclease resistance [3].

Precise Analytical Quantification in RNA Modification Studies

The distinct UV absorbance profile, characterized by a peak at 265 nm and a specific extinction coefficient of 10,360 Lmol⁻¹cm⁻¹, enables precise quantification . This is a critical requirement for researchers studying the stoichiometry and functional impact of site-specific RNA modifications on processes like translation fidelity, RNA-protein interactions, and cellular signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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